molecular formula C17H13N3O4 B5639033 N-(6-methyl-2-pyridinyl)-5-(3-nitrophenyl)-2-furamide

N-(6-methyl-2-pyridinyl)-5-(3-nitrophenyl)-2-furamide

Cat. No. B5639033
M. Wt: 323.30 g/mol
InChI Key: QWANHXCQNXVNLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that start from various precursors. For instance, the synthesis of compounds with structural similarities often begins with nitration, chlorination, or other functional group modifications, followed by reactions like the Reissert-Henze reaction or through combinations involving amino acids and nitroethylenes to introduce specific substituents or create desired frameworks (Wang, 2021).

Molecular Structure Analysis

X-ray diffraction analysis and spectroscopic methods are crucial for understanding the molecular structure, revealing important interactions within the compound. Studies on compounds with a furamide component emphasize interactions between nitro-group oxygen atoms and hydrogen atoms of adjacent rings, which could infer similar structural characteristics for N-(6-methyl-2-pyridinyl)-5-(3-nitrophenyl)-2-furamide (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Chemical Reactions and Properties

The chemical reactions involving furamide derivatives are diverse, including reactions like cyanation, chlorination, and nitration. For example, derivatives of furo[3,2-b]pyridine undergo cyanation through the Reissert-Henze reaction, leading to various products depending on the reagents and conditions used, which could be analogous to reactions N-(6-methyl-2-pyridinyl)-5-(3-nitrophenyl)-2-furamide might undergo (Shiotani & Taniguchi, 1996).

Physical Properties Analysis

Physical properties such as crystallinity, thermal stability, and melting points are often determined using techniques like thermal analysis and crystallography. The physical properties are influenced by molecular interactions, such as hydrogen bonding and π-π stacking, which can be seen in related compounds (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly influenced by the presence of functional groups like nitro, furamide, and pyridine rings. Studies on similar compounds show that these groups can participate in various reactions, offering insights into the chemical behavior of N-(6-methyl-2-pyridinyl)-5-(3-nitrophenyl)-2-furamide. These properties are crucial for understanding how the compound might be transformed or used in further chemical syntheses (El-ziaty, Bassioni, Hassan, & Derbala, 2018).

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-11-4-2-7-16(18-11)19-17(21)15-9-8-14(24-15)12-5-3-6-13(10-12)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWANHXCQNXVNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide

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